molecular formula C10H9Cl2NO3 B2540482 Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate CAS No. 338965-44-9

Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate

Cat. No.: B2540482
CAS No.: 338965-44-9
M. Wt: 262.09
InChI Key: HEQMQHUYOUBUKR-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol. It is characterized by the presence of a dichlorobenzoyl group attached to an amino acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate typically involves the reaction of 2,5-dichlorobenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate has several scientific research applications:

    Protein-Protein Interaction (PPI) Inhibition: The dichlorobenzoyl group may participate in hydrogen bonding or hydrophobic interactions with protein targets, making it relevant for enzyme inhibition or modulation of protein function.

    Antimicrobial Activity: The dichlorophenyl moiety has been linked to antimicrobial properties in other compounds, suggesting potential antibacterial or antifungal properties.

    Precursor Synthesis: The compound can serve as a precursor for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate involves its interaction with molecular targets through hydrogen bonding or hydrophobic interactions. The dichlorobenzoyl group is likely to play a crucial role in these interactions, potentially inhibiting enzyme activity or modulating protein function. The exact molecular pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dichlorobenzoate: Used as a starting reagent in various syntheses and has similar structural features.

    2,5-Dichlorobenzamide: Shares the dichlorobenzoyl group and is used in different chemical reactions and applications.

Uniqueness

Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate is unique due to its specific combination of the dichlorobenzoyl group with an amino acetate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research.

Biological Activity

Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorobenzoyl moiety attached to an aminoacetate group. The presence of chlorine atoms enhances the lipophilicity and biological activity of the compound, influencing its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors in biological systems. The dichlorobenzoyl group can engage in hydrophobic interactions, while the aminoacetate moiety may form hydrogen bonds with target proteins, potentially modulating their activity. This dual interaction increases the compound's binding affinity and specificity for various biological targets .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, a study evaluated several analogs for their in vitro activity against pathogenic protozoa such as Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. The results showed promising inhibitory effects against these pathogens, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In a comparative analysis with known non-steroidal anti-inflammatory drugs (NSAIDs), certain analogs demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship studies revealed that modifications to the benzoyl ring could enhance COX-2 selectivity and potency .

Structure-Activity Relationships (SAR)

The SAR studies of this compound have provided insights into optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the dichlorobenzoyl group significantly impact the compound's binding affinity and selectivity towards biological targets.
  • Functional Group Modifications : Altering functional groups on the aminoacetate moiety can lead to enhanced potency against specific pathogens or inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the efficacy of this compound against Plasmodium falciparum. The compound was tested using an erythrocytic stage model, revealing an IC50 value indicative of moderate potency compared to standard antimalarial agents. These findings underscore the potential for developing new antimalarial therapies based on this scaffold .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models in rats, compounds derived from this compound were evaluated for their ability to reduce edema and pain. The results demonstrated significant reductions in inflammatory markers, suggesting that these compounds could serve as effective treatments for inflammatory diseases .

Properties

IUPAC Name

methyl 2-[(2,5-dichlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQMQHUYOUBUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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